N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The thiazole ring and phenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, thiazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Phenyl Substituted Thiazoles: Compounds with phenyl groups attached to the thiazole ring.
Carboxamide Derivatives: Compounds with carboxamide functional groups.
Uniqueness
N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C26H25N3OS |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C26H25N3OS/c1-16-10-13-22(19(4)14-16)28-26-29-23(20-8-6-5-7-9-20)24(31-26)25(30)27-21-12-11-17(2)18(3)15-21/h5-15H,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
WAAUIBNZACSFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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